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molecular formula C10H10N2O3 B8518029 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid

2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid

Cat. No. B8518029
M. Wt: 206.20 g/mol
InChI Key: GNXSYJLWYXTMBZ-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of NaH (204 mg, 8.49 mmol) in DMF (5 mL) was added 1-methyl-1H-benzo[d]imidazol-5-ol (420 mg, 2.83 mmol) at 28° C. After being stirred for 5 minutes, ethyl 2-bromoacetate (568 mg, 3.4 mmol) was added and the resulting mixture stirred for a further 16 h under the reaction was complete by TLC. The mixture was treated with water (50 mL) and extracted with ethyl acetate (2×20 mL). The water layer was treated with 2N HCl until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the product (160 mg, 24.1%) as white solid which was used in next step without further purification. LCMS (m/z): 207.1 (M+1).
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
24.1%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([OH:13])=[CH:12][C:7]=2[N:6]=[CH:5]1.Br[CH2:15][C:16]([O:18]CC)=[O:17].O>CN(C=O)C>[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][C:11]([O:13][CH2:15][C:16]([OH:18])=[O:17])=[CH:12][C:7]=2[N:6]=[CH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
204 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
420 mg
Type
reactant
Smiles
CN1C=NC2=C1C=CC(=C2)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
568 mg
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for a further 16 h under the reaction
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
ADDITION
Type
ADDITION
Details
The water layer was treated with 2N HCl until pH 3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 24.1%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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